

Application Notes and Protocols for Dyeing Polyester with Disperse Yellow 232

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B139963*

[Get Quote](#)

These application notes provide a comprehensive protocol for the dyeing of polyester fibers with **Disperse Yellow 232**, a fluorescent yellow dye known for its application on synthetic materials.^[1] The procedure is intended for researchers, scientists, and professionals in drug development who may utilize dyed fabrics for various applications. The high-temperature exhaust dyeing method is detailed below, as it is a common and effective process for achieving vibrant and durable shades on polyester.^[2]

Properties of Disperse Yellow 232

Disperse Yellow 232 is a coumarin-based, water-insoluble dye.^{[3][4]} It is characterized as a non-ionic dye, making it suitable for hydrophobic fibers like polyester.^{[5][6]} The dye functions by dispersing finely in the dye bath, and under high temperature and pressure, the dye molecules penetrate and are trapped within the amorphous regions of the polyester fibers.^[6]

Property	Value	Reference
C.I. Name	Disperse Yellow 232	[4]
CAS Number	35773-43-4	[1]
Molecular Formula	C ₂₀ H ₁₇ ClN ₂ O ₃	[7]
Molecular Weight	368.81 g/mol	[4] [7]
Appearance	Yellow Powder	[1]
Chemical Class	Coumarin	[4]
Melting Point	195-196°C	[7]
Solubility	Insoluble in water	[1]

Experimental Protocols

The following protocols outline the necessary steps for pre-treatment, dyeing, and after-treatment of polyester fabric with **Disperse Yellow 232**.

- Polyester Fabric (100%)
- **Disperse Yellow 232**
- Dispersing Agent (e.g., Lignosulfonate-based)
- Levelling Agent
- Acetic Acid (Glacial)
- Sodium Hydroxide
- Sodium Hydrosulfite (Reducing Agent)
- Non-ionic Detergent
- Distilled Water

- High-Temperature, High-Pressure (HTHP) Laboratory Dyeing Machine
- Beakers and Graduated Cylinders
- Magnetic Stirrer and Hot Plate
- pH Meter
- Analytical Balance
- Drying Oven

To ensure uniform dyeing, the polyester fabric must be free from impurities, oils, and sizes.

- Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.
- Set the liquor ratio to 1:20 (e.g., 1 gram of fabric to 20 mL of solution).
- Immerse the polyester fabric in the bath and heat to 60-70°C.
- Maintain the temperature for 20-30 minutes with gentle agitation.
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
- Dry the scoured fabric before dyeing.

This method is recommended for achieving good dye penetration and fastness on polyester.[\[2\]](#)
[\[8\]](#)

- Dye Dispersion Preparation:
 - Carefully weigh the required amount of **Disperse Yellow 232** (e.g., 1.0% on weight of fiber, owf).
 - Make a paste with a small amount of water and a dispersing agent (e.g., 1 g/L).[\[9\]](#)
 - Add hot water (40-50°C) to the paste and stir until a fine, stable dispersion is achieved.
- Dye Bath Preparation:

- Set the liquor ratio, typically between 1:10 and 1:20.
- Fill the dyeing vessel with the required volume of water.
- Add the following auxiliaries to the dye bath:
 - Dispersing Agent: 0.5 - 1.0 g/L
 - Levelling Agent: 0.5 - 1.0 g/L
- Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[9] This acidic medium is crucial for stable dyeing.[9]
- Add the prepared dye dispersion to the bath and stir well.

- Dyeing Cycle:
 - Introduce the scoured polyester fabric into the dye bath at approximately 60°C.[9]
 - Run for 10-15 minutes at this temperature to ensure even wetting and initial dye adsorption.
 - Raise the temperature to 130°C at a rate of 1-2°C per minute.[2][9] The high temperature causes the polyester fibers to swell, allowing the dye molecules to penetrate.[5]
 - Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth. [2][9]
 - After the dyeing time, cool the bath down to 70-80°C at a rate of 2-3°C per minute.
 - Drain the dye bath.

This step is critical for removing unfixed dye from the fiber surface, thereby improving the wash and crocking fastness.[9][10]

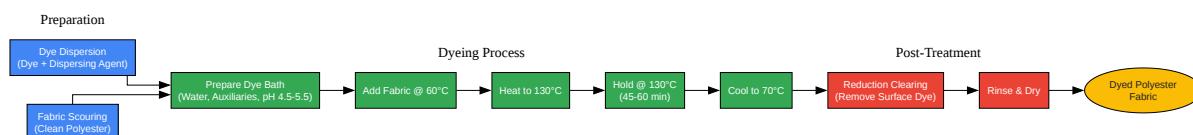
- Prepare a fresh bath at a 1:20 liquor ratio.
- Add the following chemicals to the bath:

- Sodium Hydroxide: 2 g/L
- Sodium Hydrosulfite: 2 g/L
- Heat the bath to 70-80°C and treat the dyed fabric for 15-20 minutes.
- Rinse the fabric with hot water, followed by a cold water rinse to remove residual chemicals.
- Neutralize the fabric with a dilute acetic acid solution (0.5 g/L) if necessary.
- Finally, rinse with cold water and dry.

Summary of Dyeing Auxiliaries

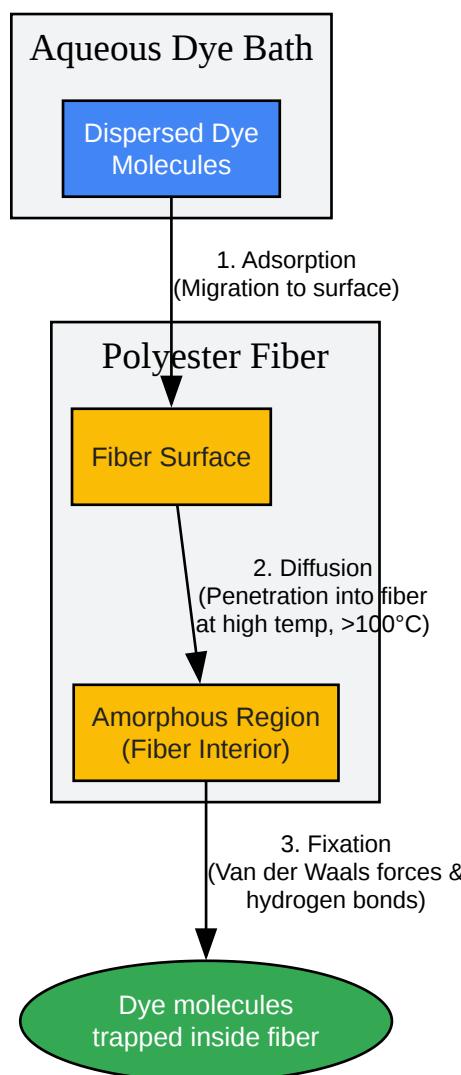
A variety of chemical auxiliaries are used to facilitate the dyeing process and achieve optimal results.[\[11\]](#)[\[12\]](#)

Auxiliary	Function	Examples
Dispersing Agent	Keeps dye particles finely dispersed in the water, preventing aggregation. [6] [12]	Lignosulfonates, Naphthalene Sulfonates
Levelling Agent	Ensures uniform dye uptake and migration, preventing patchy or uneven dyeing. [11] [12]	Ethoxylates of fatty alcohols or phenols
pH Buffer	Maintains a stable acidic pH (typically 4.5-5.5) for optimal dye performance. [9]	Acetic Acid / Sodium Acetate
Carrier	Swells polyester fibers to allow dyeing at lower temperatures (around 100°C), though less common now due to environmental concerns. [2] [5] [11]	o-phenyl phenol, trichlorobenzene
Reducing Agent	Used in after-treatment to strip unfixed surface dye.	Sodium Hydrosulfite


Fastness Properties

The fastness properties of polyester dyed with disperse dyes are generally good to excellent.
[\[10\]](#)

Fastness Test	Rating (ISO Standards, 1-5 scale)
Light Fastness	4-5
Washing Fastness	4-5
Perspiration Fastness	4-5
Rubbing/Crocking (Dry)	4-5
Rubbing/Crocking (Wet)	4
Sublimation Fastness	4-5


(Note: Ratings are typical values and can vary based on shade depth and dyeing process.)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing polyester.

[Click to download full resolution via product page](#)

Caption: Mechanism of disperse dye uptake by polyester fiber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. Common Methods For Dyeing Polyester With Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. C.I. Acid Yellow 232 | 134687-50-6 | Benchchem [benchchem.com]
- 4. worlddyeveriety.com [worlddyeveriety.com]
- 5. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bocsci.com [bocsci.com]
- 8. textile-yarn.com [textile-yarn.com]
- 9. textilelearner.net [textilelearner.net]
- 10. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 11. yongjinbiotech.com [yongjinbiotech.com]
- 12. texauxchemicals.com [texauxchemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dyeing Polyester with Disperse Yellow 232]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139963#protocol-for-dyeing-polyester-with-disperse-yellow-232\]](https://www.benchchem.com/product/b139963#protocol-for-dyeing-polyester-with-disperse-yellow-232)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com